N-(1,3-benzodioxol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
CAS No.:
Cat. No.: VC14781781
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N4O3 |
|---|---|
| Molecular Weight | 310.31 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H14N4O3/c1-19-16(20-6-2-3-7-20)12(9-17-19)15(21)18-11-4-5-13-14(8-11)23-10-22-13/h2-9H,10H2,1H3,(H,18,21) |
| Standard InChI Key | OTSALRNZWPSYGJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)C(=O)NC2=CC3=C(C=C2)OCO3)N4C=CC=C4 |
Introduction
Structural Characteristics and Molecular Design
The molecular architecture of N-(1,3-benzodioxol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide (C₁₆H₁₄N₄O₃, MW 310.31 g/mol) combines multiple heterocyclic systems, each contributing distinct electronic and steric properties. The pyrazole ring at the core provides a rigid planar structure, while the 1,3-benzodioxole substituent introduces electron-rich aromaticity. The pyrrole group adds nitrogen-based nucleophilicity, and the methyl group enhances lipophilicity (Table 1).
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₃ |
| Molecular Weight | 310.31 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxamide |
| Hybridization | sp²/sp³ hybridized systems |
X-ray crystallography and computational modeling reveal that the benzodioxole and pyrrole groups adopt orthogonal orientations relative to the pyrazole plane, creating a three-dimensional structure conducive to binding biological targets. The carboxamide linker facilitates hydrogen bonding with enzyme active sites, a critical feature for its inhibitory activity.
Synthesis and Purification Strategies
Reaction Pathways and Optimization
The synthesis of N-(1,3-benzodioxol-5-yl)-1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves a multi-step sequence starting with the preparation of the pyrazole precursor. Key steps include:
-
Formation of the Pyrazole Core: Cyclocondensation of hydrazine derivatives with diketones under acidic conditions yields the 1-methylpyrazole intermediate.
-
Introduction of the Pyrrole Group: Palladium-catalyzed cross-coupling reactions attach the pyrrole moiety at the 5-position of the pyrazole ring.
-
Carboxamide Coupling: The benzodioxol-5-yl group is introduced via amide bond formation using carbodiimide-based coupling agents.
Reaction conditions are optimized for temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol% Pd(PPh₃)₄). Yields typically range from 45% to 65%, with impurities arising from incomplete coupling or side reactions.
Purification and Analytical Validation
Purification employs silica gel column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol. Analytical techniques confirm purity and structure:
-
NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 7.85 (pyrazole H), 6.95–6.45 (benzodioxole aromatic H), and 2.35 (methyl group).
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 311.2 [M+H]⁺.
Biological Activities and Mechanistic Insights
| Assay Type | Result |
|---|---|
| Kinase Inhibition (IC₅₀) | 12 nM (EGFR) |
| Antiproliferative (GI₅₀) | 1.8 μM (MCF-7) |
| Apoptosis Induction | 3-fold caspase-3 activation |
Metabolic and Pharmacokinetic Properties
Preliminary ADME studies indicate moderate bioavailability (45%) due to first-pass metabolism. The compound exhibits a plasma half-life of 6.2 hours in rodent models and crosses the blood-brain barrier, suggesting potential CNS applications.
Chemical Reactivity and Derivative Synthesis
The carboxamide and pyrrole groups serve as sites for chemical modification. Notable reactions include:
-
Hydrolysis: Acidic conditions cleave the amide bond, yielding carboxylic acid and amine derivatives.
-
Electrophilic Substitution: Bromination at the pyrrole 2-position enhances halogen bonding capabilities.
Derivatives with fluorinated benzodioxole groups show improved metabolic stability, underscoring the compound’s versatility as a pharmacophore.
Applications in Drug Discovery and Development
Oncology Therapeutics
As a kinase inhibitor, this compound is a candidate for targeted cancer therapies. Its selectivity for EGFR mutants over wild-type receptors reduces off-target effects in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume